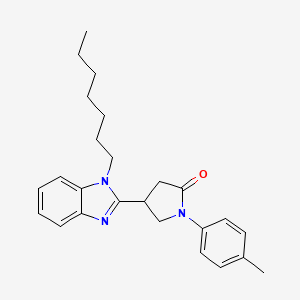![molecular formula C19H23FN4O2 B11047970 6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11047970.png)
6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of imidazole-containing heterocycles . Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures . Our compound features a pyrrolo[3,4-d]pyrimidine core with additional functional groups.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common one:
Condensation Reaction: Start with 4-fluorobenzaldehyde and 3-(dimethylamino)propylamine. React them under appropriate conditions to form the imine intermediate.
Cyclization: Cyclize the imine intermediate by adding a suitable cyclizing agent (e.g., acetic anhydride) to form the pyrrolo[3,4-d]pyrimidine ring.
Methylation: Introduce the two methyl groups at the 1,3-positions using methylating agents.
Isolation: Purify the product through recrystallization or chromatography.
Industrial Production:: The industrial-scale synthesis typically involves efficient and scalable methods to achieve high yields.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding pyrrolo[3,4-d]pyrimidine-2,4-dione.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Medicine: Investigate its potential as an antitumor or anti-inflammatory agent.
Chemistry: Explore its reactivity in heterocyclic synthesis.
Biology: Study its interactions with biological targets.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate this mechanism.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, you can compare this compound’s structure, reactivity, and biological properties with related pyrrolo[3,4-d]pyrimidines.
Properties
Molecular Formula |
C19H23FN4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H23FN4O2/c1-21(2)10-5-11-24-12-15-16(18(25)23(4)19(26)22(15)3)17(24)13-6-8-14(20)9-7-13/h6-9,12H,5,10-11H2,1-4H3 |
InChI Key |
MEZAEDJPZFMIKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)
![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11047906.png)
![6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11047915.png)
![(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)](/img/structure/B11047917.png)
![2-(2-Quinolyl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11047918.png)
![6-(3-tert-butyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047921.png)
![ethyl 4-(2,4-dichlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11047932.png)
![6-(2,6-Difluorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047941.png)
![2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B11047948.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11047951.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanoate](/img/structure/B11047954.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11047956.png)

